molecular formula C6H6Cl2Na2O7 B8022771 Sodium2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate)trihydrate

Sodium2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate)trihydrate

Cat. No.: B8022771
M. Wt: 306.99 g/mol
InChI Key: SNLXPAFFRQDWCF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate)trihydrate is a chemical compound with the molecular formula C6Cl2Na2O4·3H2O. It is known for its unique structure and properties, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

disodium;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2O4.2Na.3H2O/c7-1-3(9)5(11)2(8)6(12)4(1)10;;;;;/h9,12H;;;3*1H2/q;2*+1;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLXPAFFRQDWCF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2Na2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate)trihydrate typically involves the reaction of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-dione with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate)trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate)trihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate)trihydrate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions and cellular processes. Its effects are mediated through its interactions with enzymes, proteins, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: This compound shares a similar core structure but has different functional groups.

    Silver 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate): This compound contains silver instead of sodium, leading to different properties and applications.

Uniqueness

Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate)trihydrate is unique due to its specific combination of functional groups and hydration state, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.